![molecular formula C21H30N2O3 B5559394 2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)

2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one involves multiple steps, including ketalisation, hydroformylation, and ring transformation through catalytic reactions. These processes highlight the complex methodology required to create such intricate molecules (Pardhasaradhi et al., 1998). Additionally, Prins cascade cyclization has been developed for the synthesis of related diazaspiro[5.5]undecane derivatives, showcasing innovative approaches to creating these compounds (Reddy et al., 2014).

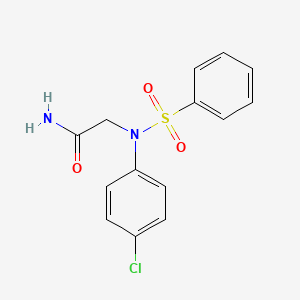

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including 2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one, can be quite complex. These structures often involve spiro configurations and can include various substituents that affect their physical and chemical properties. The detailed analysis of these structures is crucial for understanding their reactivity and potential applications.

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in a range of chemical reactions, demonstrating their versatile reactivity. For instance, the aminomethylation reaction of related compounds leads to the formation of new diazaspiro[5.5]undecane derivatives, showcasing their potential for functionalization and further chemical modification (Khrustaleva et al., 2017).

Applications De Recherche Scientifique

Synthesis and Chemical Modifications

Research has focused on the synthesis and chemical modifications of diazaspiro[5.5]undecane derivatives, highlighting their potential in creating diverse molecular scaffolds. Aminomethylation reactions of related structures have led to the formation of substituted diazaspirocycles, demonstrating the versatility of these compounds in synthetic chemistry (Khrustaleva et al., 2017). Additionally, annulation techniques have been developed for the efficient synthesis of piperazines and diazaspirocycles, utilizing innovative solid-phase synthesis approaches (Macleod et al., 2006).

Biological Activity and Pharmacological Potential

Compounds within this chemical framework have been explored for their biological activities. Studies have identified certain diazaspiro[5.5]undecane derivatives as potent antihypertensive agents, demonstrating significant activity in spontaneously hypertensive rats (Clark et al., 1983). This suggests potential applications in cardiovascular research and therapy development. Moreover, the structural motif has been linked to compounds with immunomodulatory effects, indicating the possibility of applications in treating chemokine-mediated diseases (Norman, 2007).

Propriétés

IUPAC Name |

2-cyclopropyl-9-[[2-(2-hydroxyethoxy)phenyl]methyl]-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O3/c24-13-14-26-19-4-2-1-3-17(19)15-22-11-9-21(10-12-22)8-7-20(25)23(16-21)18-5-6-18/h1-4,18,24H,5-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURLHGKNOLIDKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3(CCC2=O)CCN(CC3)CC4=CC=CC=C4OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)

![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)

![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5559325.png)

![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)

![2-(methoxymethyl)-4,6-dimethylpyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B5559363.png)

![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5559379.png)

![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)